1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1171607-85-4
VCID: VC8406835
InChI: InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)9-4-3-5-10-9/h6-7,9-10H,2-5H2,1H3
SMILES: CCN1C=C(C=N1)C2CCCN2
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

CAS No.: 1171607-85-4

Cat. No.: VC8406835

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole - 1171607-85-4

Specification

CAS No. 1171607-85-4
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 1-ethyl-4-pyrrolidin-2-ylpyrazole
Standard InChI InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)9-4-3-5-10-9/h6-7,9-10H,2-5H2,1H3
Standard InChI Key CTQQXOPQZPHQDW-UHFFFAOYSA-N
SMILES CCN1C=C(C=N1)C2CCCN2
Canonical SMILES CCN1C=C(C=N1)C2CCCN2

Introduction

Chemical Identity and Structural Features

1-Ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its molecular formula is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol . The IUPAC name, 1-ethyl-4-pyrrolidin-2-ylpyrazole, reflects its substitution pattern: an ethyl group at position 1 and a pyrrolidine ring fused at position 4 of the pyrazole core.

Key Structural Properties

  • Pyrazole Ring: The core structure provides aromatic stability and sites for electrophilic substitution.

  • Ethyl Group: Enhances lipophilicity, influencing pharmacokinetic properties.

  • Pyrrolidinyl Substituent: Introduces a three-dimensional conformation, enabling interactions with biological targets .

Table 1: Physicochemical and Identifiable Properties

PropertyValue
CAS Number1171607-85-4
Molecular FormulaC₉H₁₅N₃
Molecular Weight165.24 g/mol
IUPAC Name1-ethyl-4-pyrrolidin-2-ylpyrazole
InChI KeyCTQQXOPQZPHQDW-UHFFFAOYSA-N
SMILESCCN1C=C(C=N1)C2CCCN2
AppearanceLiquid at room temperature
Storage ConditionsRoom temperature, inert atmosphere

Synthesis and Production Methods

The synthesis of 1-ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves alkylation reactions between azole precursors and pyrrolidine derivatives. A two-step protocol reported by Zhersh et al. (2013) is widely applicable :

  • Alkylation of Azoles: Pyrazole is treated with a mesylated pyrrolidine precursor (e.g., benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate mesylate) under basic conditions.

  • Deprotection: Removal of protective groups (e.g., benzyloxycarbonyl [Cbz]) via catalytic hydrogenation or acidic hydrolysis yields the final product.

Reaction Scheme

Pyrazole+Pyrrolidine MesylateBaseProtected IntermediateDeprotection1-Ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole\text{Pyrazole} + \text{Pyrrolidine Mesylate} \xrightarrow{\text{Base}} \text{Protected Intermediate} \xrightarrow{\text{Deprotection}} \text{1-Ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole}

Industrial-scale production employs continuous flow reactors to optimize yield (reported 16–65%) and purity . Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve both polar and nonpolar reactants.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water due to the pyrrolidine moiety’s hydrophobicity .

  • Stability: Stable at room temperature but sensitive to prolonged exposure to light or moisture, necessitating storage under inert conditions .

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR spectra show characteristic signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and pyrrolidine protons (δ 2.8–3.2 ppm, multiplet) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 165.24 [M+H]⁺, consistent with the molecular formula .

Applications in Research and Industry

Pharmaceutical Development

1-Ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole serves as a key intermediate in synthesizing:

  • Enzyme Inhibitors: Modulates kinase and protease activity through hydrogen bonding with the pyrrolidine nitrogen .

  • Receptor Ligands: The pyrazole core mimics purine structures, enabling interactions with adenosine receptors .

Table 2: Potential Therapeutic Targets

Target ClassMechanism of Action
KinasesATP-binding site inhibition
GPCRsAllosteric modulation
Ion ChannelsGating regulation

Material Science

  • Coordination Polymers: The pyrrolidine nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage .

  • Catalysis: Palladium complexes of this compound catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .

Future Research Directions

  • Pharmacological Profiling: Systematic evaluation of bioavailability, metabolism, and toxicity in preclinical models.

  • Synthetic Optimization: Development of enantioselective routes to access chiral derivatives .

  • Material Applications: Exploration of metal-organic frameworks (MOFs) for carbon capture .

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